N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
Description
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a bicyclic scaffold known for its role in kinase inhibition and anticancer activity. The compound is substituted at position 4 with an amine group linked to a 2-fluorophenyl moiety. Key attributes include:
- Molecular formula: C₁₁H₈FN₅
- Molecular weight: 229.21 g/mol
Properties
IUPAC Name |
N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5/c12-8-3-1-2-4-9(8)16-10-7-5-15-17-11(7)14-6-13-10/h1-6H,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYYGZBRFGDWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC3=C2C=NN3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-fluorophenyl group. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step involves the amination of the intermediate compound to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds, depending on the nucleophile employed .
Scientific Research Applications
N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases.
Medicine: Explored for its anticancer and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, as a kinase inhibitor, it can block the phosphorylation of key signaling proteins, thereby modulating cell growth and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrazolo[3,4-d]Pyrimidin-4-Amine Derivatives
Table 1: Key Compounds, Structural Features, and Activities
Substituent Effects on Pharmacological Properties
Position 1 Modifications
- Bulky alkyl/aryl groups (e.g., 1-(4-nitrobenzyl) in Compound 2 or 1-styryl in Compound 137a ) improve target selectivity by occupying hydrophobic pockets.
- Chlorophenethyl groups (e.g., S29 ) enhance kinase inhibition but may require nanocarriers (e.g., graphene oxide) to mitigate toxicity.
Position 4 Modifications
- 2-Fluorophenyl in the target compound vs. 4-fluorobenzyl in S29 : Fluorine’s electronegativity impacts binding, with ortho-substitution favoring steric interactions.
- Phenethyl (Compound 5 ) or propyl (Compound 137a ) groups modulate lipophilicity and metabolic stability.
Position 6 and Other Modifications
Contradictions and Limitations
- Positional isomerism : The target’s 2-fluorophenyl group vs. 3-fluorophenyl derivatives (e.g., ) may lead to divergent target affinities, though insufficient data exists for direct comparison.
- Biological targets: While S29 and Compound 5 are anticancer, others (e.g., Compound 2 ) target adenosine receptors, highlighting scaffold versatility but complicating structure-activity generalizations.
Biological Activity
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
- Molecular Formula : C11H8FN5
- Molecular Weight : 225.22 g/mol
- InChIKey : CKQKLHZQSMOTJX-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-D]pyrimidine derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens.
Case Study: Antimicrobial Evaluation
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |
|---|---|---|---|
| This compound | 0.22 - 0.25 | - | Staphylococcus aureus |
| Other derivatives | 0.25 - 0.30 | 0.50 | Escherichia coli |
The compound exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus, indicating potent antimicrobial properties .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Research indicates that this compound may induce apoptosis and inhibit cell proliferation.
Research Findings on Anticancer Activity
In a study examining its effects on lung cancer cells (A549), the compound showed a significant decrease in cell viability with an IC50 value of approximately 29.77 μg/mL compared to standard chemotherapeutics .
Table: Cytotoxicity of this compound
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through paw edema models in rats. The compound demonstrated notable inhibition rates compared to standard anti-inflammatory drugs.
In Vivo Study Results
| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
|---|---|---|
| This compound | 43.17 | 31.10 |
| Indomethacin | 47.72 | 42.22 |
The results indicate that the compound exhibits comparable anti-inflammatory effects to indomethacin, a well-known anti-inflammatory agent .
Q & A
Q. Table 1. Selectivity Profile of a Representative Derivative
| Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| RET | 85 | >200 (vs. EGFR, VEGFR2) |
| Src | 12 | >150 (vs. Abl, JAK2) |
| MET | 320 | 50 (vs. FGFR1) |
| Data adapted from kinase inhibition assays . |
How do contradictory bioactivity data arise in pyrazolo[3,4-d]pyrimidine studies, and how can they be reconciled?
Advanced Question
Contradictions often stem from:
- Cellular context : Androgen receptor antagonism (IC₅₀ = 1 µM) in prostate cancer models vs. lack of activity in estrogen receptor-positive cells .
- Assay conditions : ATP concentration variations (1 mM vs. 10 µM) alter apparent inhibition potency by 10-fold .
- Metabolic stability : Fluorophenyl derivatives show higher microsomal stability (t₁/₂ > 60 min) compared to non-fluorinated analogs, affecting in vivo outcomes .
Resolution : Use orthogonal assays (e.g., SPR for binding affinity, cellular phosphorylation assays) and control ATP levels rigorously .
What in vitro and in vivo models are appropriate for evaluating neuroblastoma-targeting derivatives?
Advanced Question
- In vitro :
- In vivo :
How do autoinhibitory kinase conformations impact the efficacy of pyrazolo[3,4-d]pyrimidine inhibitors?
Advanced Question
Autoinhibitory states (e.g., Src kinase’s closed conformation) reduce inhibitor binding. Strategies to overcome this:
- Allosteric modulation : Introduce bulky substituents (e.g., 3-phenoxyphenyl) to stabilize the active conformation, increasing Ki by 5-fold .
- Resistance profiling : Screen for mutations (e.g., T341M in Src) that alter autoinhibition; redesign inhibitors with flexible linkers .
What computational tools predict ADMET properties for fluorophenyl-pyrazolo[3,4-d]pyrimidines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
